[(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane
Overview
Description
(3-Bromophenyl)methoxydimethylsilane is an organosilicon compound that features a bromophenyl group attached to a methoxy group, which is further connected to a tert-butyl dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)methoxydimethylsilane typically involves the reaction of 3-bromophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-Bromophenol+tert-Butyl(dimethyl)silyl chlorideBase(3-Bromophenyl)methoxydimethylsilane
Industrial Production Methods
While specific industrial production methods for (3-Bromophenyl)methoxydimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)methoxydimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenylmethoxy compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution Reactions: Products include substituted phenylmethoxy compounds.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include phenylmethoxy compounds.
Scientific Research Applications
(3-Bromophenyl)methoxydimethylsilane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of silicon-based materials with unique properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: It can be used as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)methoxydimethylsilane depends on the specific reaction it is involved in. Generally, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The bromine atom can participate in substitution reactions, while the methoxy group can undergo oxidation or reduction.
Comparison with Similar Compounds
(3-Bromophenyl)methoxydimethylsilane can be compared with similar compounds such as:
(3-Bromophenyl)ethoxydimethylsilane: Similar structure but with an ethoxy group instead of a methoxy group.
(3-Bromophenyl)propoxydimethylsilane: Similar structure but with a propoxy group instead of a methoxy group.
(3-Bromophenyl)butoxydimethylsilane: Similar structure but with a butoxy group instead of a methoxy group.
The uniqueness of (3-Bromophenyl)methoxydimethylsilane lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
(3-bromophenyl)methoxy-tert-butyl-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrOSi/c1-13(2,3)16(4,5)15-10-11-7-6-8-12(14)9-11/h6-9H,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQBXMVKFNZAOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621839 | |
Record name | [(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103978-12-7 | |
Record name | 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103978-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(3-Bromophenyl)methoxy](tert-butyl)dimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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